molecular formula C15H13FN4O2S B14927056 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzenesulfonamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-4-fluorobenzenesulfonamide

Cat. No.: B14927056
M. Wt: 332.4 g/mol
InChI Key: ZSQRWOGJXHUBSJ-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a benzyl group, a fluorine atom, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; sulfonyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-4-FLUORO-1-BENZENESULFONAMIDE stands out due to its unique combination of a triazole ring, benzyl group, fluorine atom, and benzenesulfonamide moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C15H13FN4O2S/c16-13-6-8-14(9-7-13)23(21,22)19-15-17-11-20(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)

InChI Key

ZSQRWOGJXHUBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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